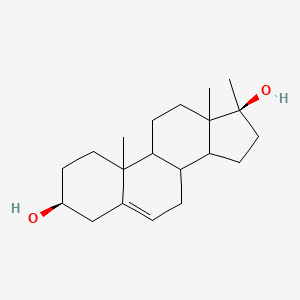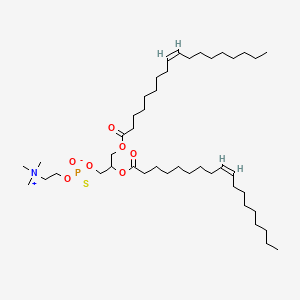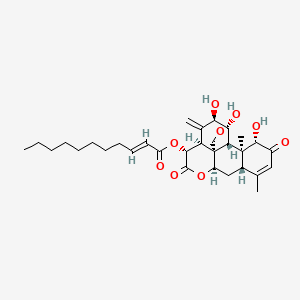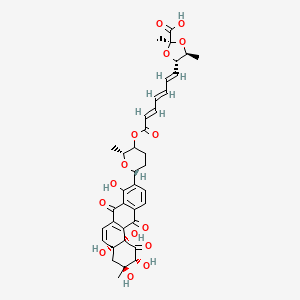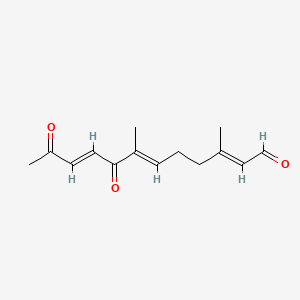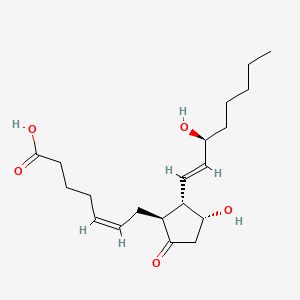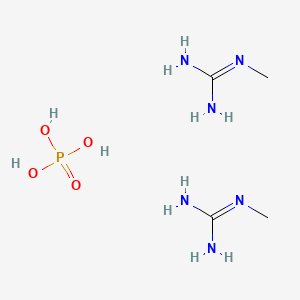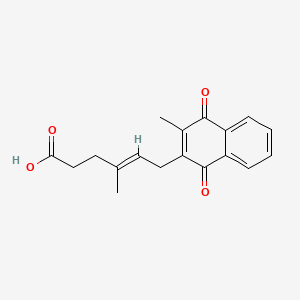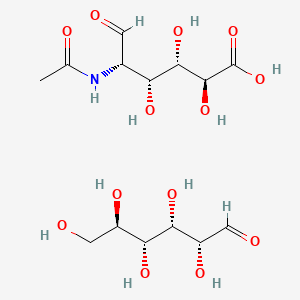
头孢噻肟
描述
Cefotaxime (CTX) is an antibiotic drug belonging to the class of cephalosporin antibiotics. It is used to treat a wide range of bacterial infections, including those of the respiratory, urinary, and gastrointestinal tracts. CTX is one of the most commonly prescribed antibiotics in the world and is widely used in both inpatient and outpatient settings. It is generally well tolerated, with few adverse effects, and is effective against a broad spectrum of bacterial pathogens.
科学研究应用
药代动力学和药效学
Cefotaxime,一种半合成的静脉头孢菌素,对革兰阴性菌表现出异常的活性,并对β-内酰胺酶具有稳定性。研究重点在于了解其药代动力学特性,如吸收、分布、代谢和排泄。例如,Lüthy等人(1979年)在志愿者中研究了其药代动力学,并发现它对β-内酰胺酶具有相当的稳定性,平均终末半衰期约为75分钟。全身和肾脏清除率显著高,有相当比例的剂量在24小时内通过肾脏排泄(Lüthy等人,1979年)。
不同感染中的临床疗效
Cefotaxime在治疗各种感染方面进行了广泛研究。Jacobs等人(1992年)回顾了2,243例接受头孢噻肟治疗的儿童病例,强调了其在治疗住院儿童严重感染中的安全性和疗效。该研究发现疗效高,并发症和超感染率低(Jacobs et al., 1992)。在另一项研究中,Lefrock和McCloskey(1982年)评估了头孢噻肟在治疗皮肤和软组织感染中的有效性,发现其具有高效性,且严重毒性或不良反应很少(Lefrock & McCloskey, 1982)。
特定患者群体中的应用
Cefotaxime的应用范围涵盖各种患者群体,包括新生儿、婴儿和具有特定疾病如肝硬化的患者。例如,Kearns等人(1992年)建议针对婴儿和儿童使用头孢噻肟的替代剂量方案,考虑其药代动力学特性和疗效(Kearns et al., 1992)。Rimola等人(1995年)研究了头孢噻肟在治疗肝硬化引起的自发性细菌性腹膜炎中不同剂量的疗效,发现低于传统推荐剂量的剂量仍然保持高效(Rimola et al., 1995)。
外科预防用药
Cefotaxime广泛用于外科预防。Jones(1990年)回顾了9000多例头孢噻肟预防用药病例,显示其在各种手术中的有效性,有利于减少手术相关感染的良好结果。这种用法是朝向单剂量或短程疗程预防方案的趋势,以实现经济有效的预防(Jones, 1990)。
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRBEKHLDVQUJE-VINNURBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100149 | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63527-53-7, 63527-52-6 | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefotaxime, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefotaxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTAXIME, E- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefotaxime work as an antibiotic?
A1: Cefotaxime exerts its antibacterial effect by disrupting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. This binding inhibits PBP activity, ultimately leading to bacterial cell death.
Q2: What are the primary targets of cefotaxime?
A2: Cefotaxime primarily targets Gram-negative bacteria, exhibiting strong activity against a broad spectrum. [, , , , ] It effectively combats infections caused by Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Haemophilus influenzae, and Streptococcus pneumoniae, among others.
Q3: Are there bacteria resistant to cefotaxime?
A3: Yes, bacterial resistance to cefotaxime is a growing concern. [, , ] One of the most significant resistance mechanisms involves the production of extended-spectrum β-lactamases (ESBLs). [, , , , , , ] These enzymes can hydrolyze cefotaxime, rendering it ineffective. Other resistance mechanisms include mutations in PBPs, reducing their affinity for cefotaxime, and decreased permeability of bacterial cell membranes to the antibiotic.
Q4: What is being done to combat resistance to cefotaxime?
A4: Research is ongoing to address cefotaxime resistance. [, , , ] This includes: * Developing new β-lactam antibiotics with improved stability against ESBLs.* Investigating combinations of cefotaxime with other antibiotics or β-lactamase inhibitors to overcome resistance.* Implementing antimicrobial stewardship programs to promote appropriate antibiotic use and minimize the emergence of resistance.
Q5: How is cefotaxime administered, and how is it distributed in the body?
A5: Cefotaxime is typically administered intravenously or intramuscularly. [, , , ] It achieves good penetration into various body fluids and tissues, including cerebrospinal fluid, making it suitable for treating meningitis. [, , ]
Q6: How is cefotaxime metabolized and eliminated?
A6: Cefotaxime is partially metabolized in the liver to its less active metabolite, desacetylcefotaxime. [] Both the parent drug and its metabolite are primarily eliminated through renal excretion.
Q7: What are the typical clinical applications of cefotaxime?
A7: Cefotaxime is frequently used for treating various bacterial infections, including:* Respiratory tract infections: Pneumonia, bronchitis [, ]* Urinary tract infections [, ] * Skin and soft tissue infections [, ]* Septicemia [, , ]* Meningitis [, ]* Bone and joint infections []
Q8: What are the advantages of cefotaxime over other antibiotics?
A8: Cefotaxime offers several advantages, including: * Broad-spectrum activity against Gram-negative bacteria, including some resistant to other cephalosporins. * Good penetration into cerebrospinal fluid. * Relatively favorable safety profile.
Q9: Are there any alternative antibiotics to cefotaxime?
A9: Yes, depending on the specific infection and resistance profile, alternative antibiotics may include other cephalosporins (e.g., ceftriaxone, ceftazidime), carbapenems (e.g., imipenem), or fluoroquinolones (e.g., ciprofloxacin). [, , , ]
Q10: What is the molecular formula and weight of cefotaxime?
A10: The molecular formula of cefotaxime sodium is C16H16N5NaO7S2, and its molecular weight is 477.45 g/mol. [, ]
Q11: What spectroscopic data is available for cefotaxime?
A11: Infrared (IR) spectroscopy is frequently employed to characterize cefotaxime. [, ] Characteristic peaks corresponding to functional groups such as carbonyl (C=O) stretching and N-H stretching are observed in its IR spectrum. High-performance liquid chromatography (HPLC) is often utilized for quantitative analysis. [, ]
Q12: How does cefotaxime interact with other drugs?
A12: Cefotaxime can interact with other drugs, potentially altering their efficacy or toxicity. [, , ] For instance, co-administration with aminoglycosides, another class of antibiotics, can have synergistic effects against Pseudomonas aeruginosa but also increase the risk of nephrotoxicity. []
Q13: What are the known side effects of cefotaxime?
A13: While generally well-tolerated, cefotaxime can cause side effects such as: [, ]* Gastrointestinal disturbances (e.g., diarrhea, nausea) * Allergic reactions (ranging from mild skin rashes to severe anaphylaxis) * Changes in liver function tests * Kidney problems (rare)
Q14: What are the environmental impacts of cefotaxime?
A14: The release of cefotaxime and other antibiotics into the environment can contribute to antibiotic resistance development in environmental bacteria. [, ] Research is exploring strategies to mitigate the environmental impact of antibiotics, including optimizing wastewater treatment processes and promoting responsible disposal practices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



